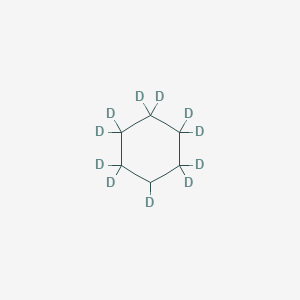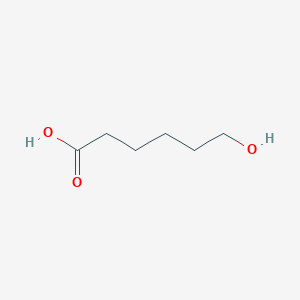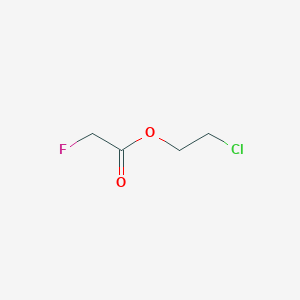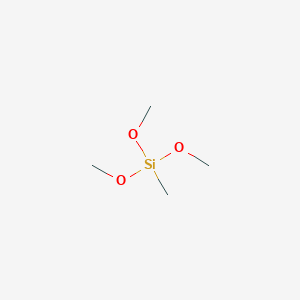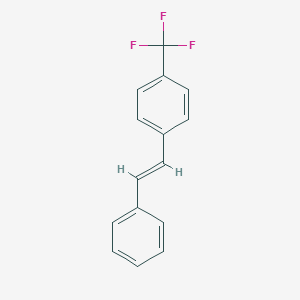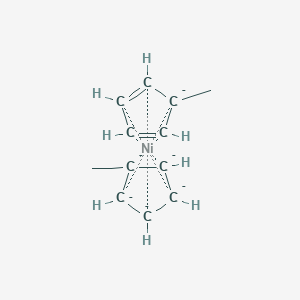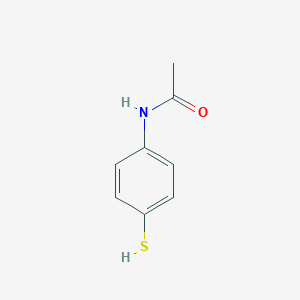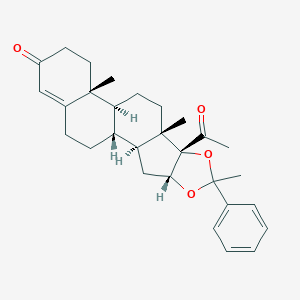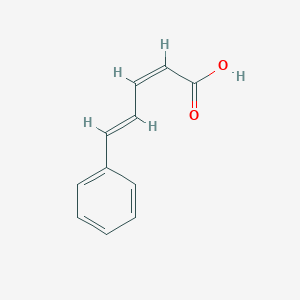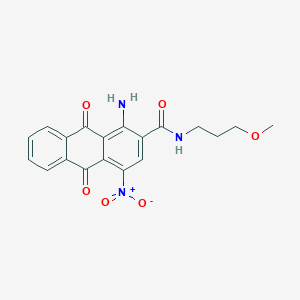
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of anthracene-based molecules, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, migration, and inflammation. For example, in cancer cells, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. In macrophages, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
生化学的および生理学的効果
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In macrophages, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, it has been shown to protect against oxidative stress-induced cell death. However, the specific biochemical and physiological effects of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 may vary depending on the cell type and experimental conditions.
実験室実験の利点と制限
One advantage of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, one limitation of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential therapeutic applications have not been fully explored, which limits its usefulness in drug development.
将来の方向性
There are several future directions for research on 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and toxicity of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in vivo, which could pave the way for its clinical development.
合成法
The synthesis of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 involves a multi-step process that starts with the preparation of 2-aminoanthraquinone. This compound is then reacted with 3-methoxypropylamine to form the corresponding amide. The amide is then treated with nitric acid and sulfuric acid to introduce a nitro group at position 4 of the anthracene ring. The resulting compound is then reduced to form the final product, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1.
科学的研究の応用
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to suppress the migration and invasion of breast cancer cells. In inflammation research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disease research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to protect against oxidative stress-induced cell death in neuronal cells.
特性
CAS番号 |
1456-63-9 |
|---|---|
製品名 |
1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
分子式 |
C19H17N3O6 |
分子量 |
383.4 g/mol |
IUPAC名 |
1-amino-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(22(26)27)14-15(16(12)20)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25) |
InChIキー |
JEIYUIDTNDWRJV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
正規SMILES |
COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
その他のCAS番号 |
1456-63-9 |
同義語 |
1-amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



